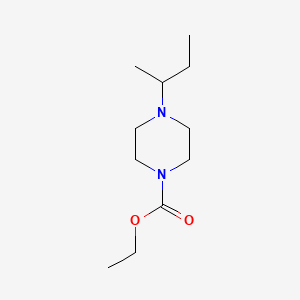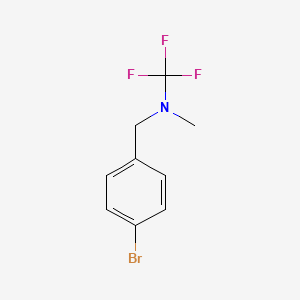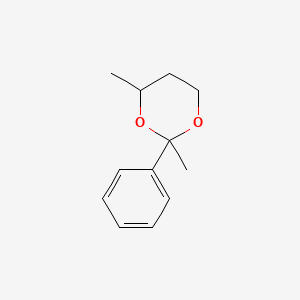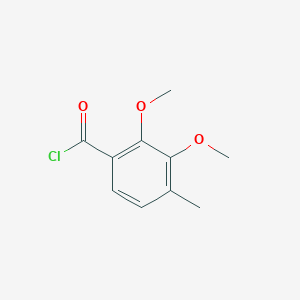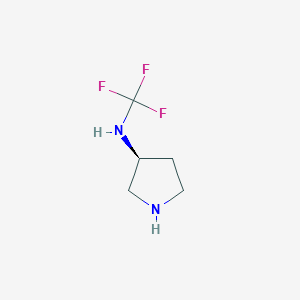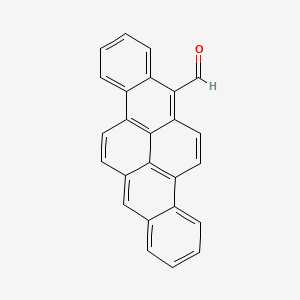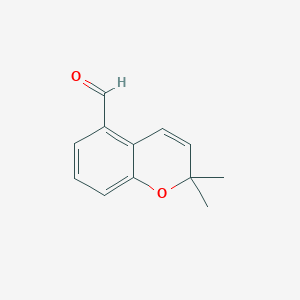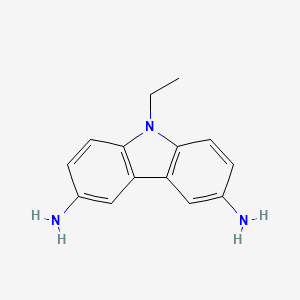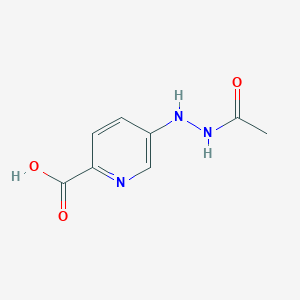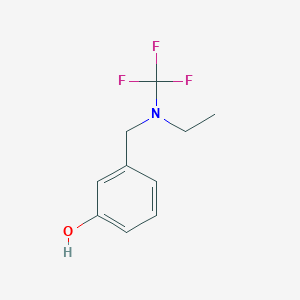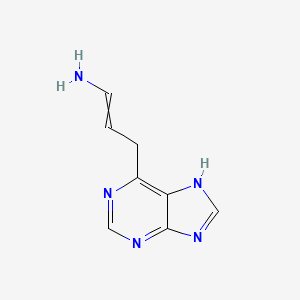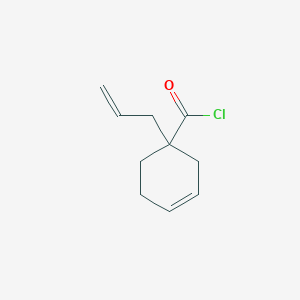![molecular formula C6H7NS B13949545 3,5-Dihydro-1H-thieno[3,4-c]pyrrole CAS No. 63156-10-5](/img/structure/B13949545.png)
3,5-Dihydro-1H-thieno[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydro-1H-thieno[3,4-c]pyrrole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, which imparts distinct electronic and chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole typically involves the oxidation of pyrroline derivatives. One common method is the oxidation of the corresponding pyrroline derivatives using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydro-1H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Diels-Alder Reaction: It participates in Diels-Alder reactions with dienophiles such as dimethyl acetylenedicarboxylate, leading to the formation of complex adducts.
Substitution: The compound can undergo substitution reactions, particularly at positions where the thiophene and pyrrole rings are activated.
Common Reagents and Conditions
Oxidation: Reagents like DDQ and MnO2 are commonly used for oxidation reactions.
Diels-Alder Reaction: Dimethyl acetylenedicarboxylate is a typical dienophile used in these reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,5-Dihydro-1H-thieno[3,4-c]pyrrole has found applications in various scientific research fields:
Organic Photovoltaics: The compound is used in the synthesis of conjugated polymers for high-performance organic photovoltaic cells.
Organic Electronics: It serves as a building block for the development of narrow band gap donor-acceptor polymers, which are essential for organic electronics.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as inhibitors of specific molecular targets, such as epidermal growth factor receptors.
Wirkmechanismus
The mechanism of action of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, in the context of organic photovoltaics, the compound’s electronic properties facilitate efficient charge transfer and light absorption, leading to high power conversion efficiencies . In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-thieno[2’,3’2,3]thiepino[4,5-c]pyrazole-3-carboxamide: This compound shares a similar fused ring system and is explored for its potential as an epidermal growth factor receptor inhibitor.
Thieno[3,4-c]pyrrole-4,6-dione: Another related compound used in the synthesis of conjugated polymers for organic photovoltaics.
Uniqueness
3,5-Dihydro-1H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and electronic properties, which make it a versatile building block for various applications in organic electronics and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63156-10-5 |
|---|---|
Molekularformel |
C6H7NS |
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
3,5-dihydro-1H-thieno[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h1-2,7H,3-4H2 |
InChI-Schlüssel |
PACRFWGPIBIQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CNC=C2CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


